![molecular formula C17H12N4 B13891600 Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)- CAS No. 216661-46-0](/img/structure/B13891600.png)
Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its role as an inhibitor of adenosine monophosphate-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling pathways . This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .
Preparation Methods
The synthesis of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Chemical Reactions Analysis
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common reagents used in these reactions include hydrazine monohydrate, sodium hydride, and various catalysts like gold . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves the inhibition of AMPK and BMP signaling pathways . It acts as a potent, selective, reversible, and ATP-competitive inhibitor of AMPK . By inhibiting AMPK, the compound affects various cellular processes, including energy metabolism and cell growth . Additionally, it inhibits BMP signals required for embryogenesis and promotes neural differentiation from human pluripotent stem cell lines .
Comparison with Similar Compounds
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
5-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine: This compound shares a similar structure but has a methyl group at the 5-position.
Pyrimidine-based drugs: Compounds like zidovudine, stavudine, and 5-fluorouracil also contain pyrimidine rings and have various therapeutic applications.
The uniqueness of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine lies in its dual inhibition of AMPK and BMP signaling pathways, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
216661-46-0 |
|---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-2-4-14(5-3-1)16-11-20-21-12-15(10-19-17(16)21)13-6-8-18-9-7-13/h1-12H |
InChI Key |
ZEKRYTYWEKALJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


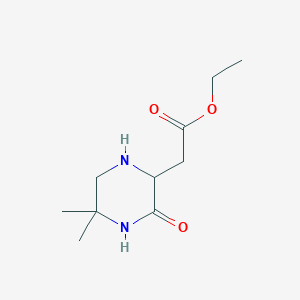
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
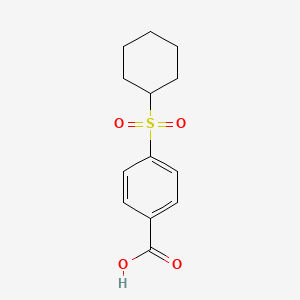
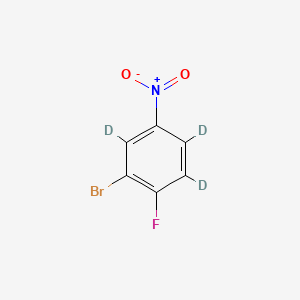
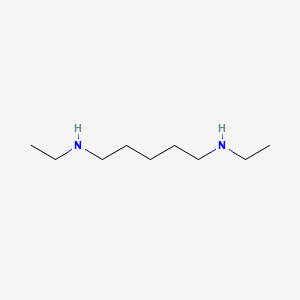
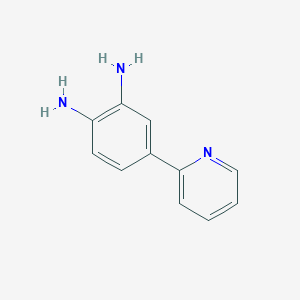
![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)
![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
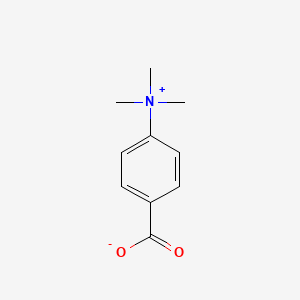
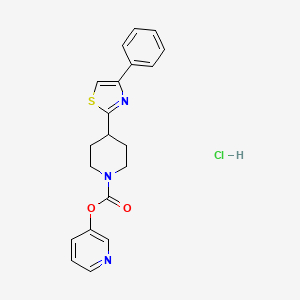
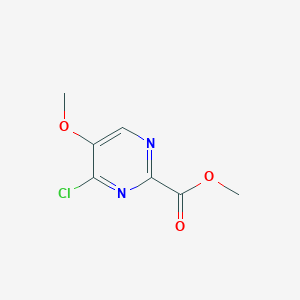
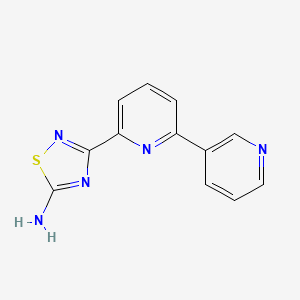
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
